

# Application Notes and Protocols for L-364,918 (Devazepide) in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-364,918, also known as Devazepide or MK-329, in rodent models. L-364,918 is a potent and selective antagonist of the cholecystokinin-1 (CCK-1) receptor, formerly known as the CCK-A receptor. It is a valuable tool for investigating the physiological roles of CCK in various processes, including satiety, pancreatic secretion, and gastrointestinal motility.

### **Data Presentation**

The following tables summarize quantitative data for the administration of L-364,918 in rodent studies, providing a comparative overview of dosages and their observed effects.

Table 1: Summary of L-364,918 (Devazepide) Dosages and Effects in Rodent Studies



| Application<br>Area      | Administration<br>Route                             | Dosage Range                     | Rodent<br>Species           | Key Findings<br>& Effects                                                                                         |
|--------------------------|-----------------------------------------------------|----------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------|
| Food Intake /<br>Satiety | Intraperitoneal<br>(IP)                             | 0.01 - 1 mg/kg                   | Rat                         | Dose- dependently reversed CCK-8- induced feeding suppression and stimulated food intake.[1]                      |
| Food Intake /<br>Satiety | Intraperitoneal<br>(IP)                             | 100 μg/kg                        | Rat                         | Antagonized the reduction in locomotor activity induced by CCK-8 and caerulein.                                   |
| Pancreatic<br>Growth     | Subcutaneous<br>(SC) Infusion (via<br>osmotic pump) | 25 nmol/kg/h                     | Rat, Guinea Pig,<br>Hamster | Blocked CCK-8 induced pancreatic growth but had no effect on normal pancreatic growth when administered alone.[3] |
| Pancreatic<br>Growth     | Subcutaneous<br>(SC) Injection                      | 0.1 - 1.0 mg/kg<br>(twice daily) | Rat                         | Dose- dependently inhibited caerulein- induced pancreatic growth.                                                 |
| Pancreatic<br>Secretion  | Intravenous (IV)                                    | Not Specified                    | Rat                         | Inhibited CCK-8-<br>stimulated<br>pancreatic                                                                      |



### Methodological & Application

Check Availability & Pricing

exocrine and insulin secretion. [4]

Table 2: L-364,918 (Devazepide) Solution Preparation for In Vivo Studies



| Solvent/Vehicle                                    | Maximum Concentration (Stock Solution)       | Recommended In<br>Vivo Formulation<br>Examples                                                                                                    | Route of<br>Administration   |
|----------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Dimethyl sulfoxide<br>(DMSO)                       | 100 mM                                       | - Dissolve in DMSO<br>and further dilute in<br>saline 50 μl DMSO<br>and 50 μl Tween 80,<br>further diluted in<br>saline.[5]                       | Intraperitoneal (IP)         |
| Ethanol                                            | 50 mM                                        | Not explicitly detailed for in vivo injections in the provided results.                                                                           | -                            |
| Polyethylene Glycol<br>400 (PEG 400) &<br>Glycerin | 1 mg/mL in 7:3 (v/v)<br>PEG 400 and glycerin | Dilute stock solution in 0.5 mL of saline prior to injection.                                                                                     | Intraperitoneal (IP)         |
| 20% SBE-β-CD in<br>Saline                          | 5 mg/mL                                      | To prepare a 1 mL working solution, add 100 μL of a 50 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in Saline. This yields a suspended solution.[4] | Oral Gavage, IP<br>Injection |
| Corn Oil                                           | ≥ 5 mg/mL                                    | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil. This yields a clear solution.                      | Oral Gavage, IP<br>Injection |

## **Experimental Protocols**



## Protocol 1: Intraperitoneal (IP) Injection of L-364,918 in Mice

#### Materials:

- L-364,918 (Devazepide) powder
- Vehicle (e.g., DMSO, Tween 80, sterile saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (1 mL) and needles (25-27 gauge)
- 70% ethanol
- Gauze pads

#### Procedure:

- Solution Preparation (Example using DMSO and Tween 80):
  - Aseptically weigh the required amount of L-364,918 powder.
  - In a sterile microcentrifuge tube, dissolve the L-364,918 in a minimal amount of DMSO (e.g., to create a 10 mg/mL stock solution). Vortex until fully dissolved.
  - Add an equal volume of Tween 80 to the DMSO stock solution and vortex to mix.
  - On the day of injection, further dilute the DMSO/Tween 80 mixture in sterile saline to the final desired concentration for injection. Ensure the final concentration of DMSO is minimized to avoid toxicity. Vortex the final solution thoroughly.
- Animal Handling and Injection:
  - Accurately weigh the mouse to calculate the correct injection volume.



- Restrain the mouse securely by grasping the loose skin over the neck and back, ensuring the animal is stable.
- Position the mouse to expose the abdomen. The preferred injection site is the lower right quadrant to avoid the cecum and urinary bladder.
- Disinfect the injection site with a gauze pad moistened with 70% ethanol.
- Using a new sterile syringe and needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.
- Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
- Inject the calculated volume of the L-364,918 solution slowly and steadily.
- Withdraw the needle and return the mouse to its home cage.
- Monitor the animal for any adverse reactions post-injection.

# Protocol 2: Subcutaneous (SC) Administration of L-364,918 via Osmotic Minipump in Rats

#### Materials:

- L-364,918 (Devazepide) powder
- Appropriate sterile vehicle for continuous delivery (must be compatible with the osmotic pump)
- Osmotic minipumps (e.g., ALZET®) of the appropriate size and delivery rate
- Sterile syringes and filling tubes for the pumps
- Surgical instruments for implantation (scalpel, forceps, wound clips or sutures)
- Anesthetic (e.g., isoflurane)



- Analgesic
- 70% ethanol and povidone-iodine for surgical site preparation
- Sterile gauze and drapes

#### Procedure:

- Pump Preparation:
  - Under sterile conditions, prepare a solution of L-364,918 in a vehicle compatible with the osmotic pump. The concentration will depend on the desired daily dose and the pump's flow rate.
  - Fill the osmotic minipumps with the L-364,918 solution according to the manufacturer's instructions.
  - Prime the pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate and consistent delivery upon implantation.
- · Surgical Implantation:
  - Anesthetize the rat using an appropriate anesthetic protocol.
  - Shave and aseptically prepare the surgical site, typically on the back between the scapulae.
  - Make a small incision in the skin.
  - Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
  - Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal oriented away from the incision site.
  - Close the incision with wound clips or sutures.
  - Administer a post-operative analgesic as per your institution's guidelines.



 Monitor the rat during recovery from anesthesia and regularly for the duration of the study for any signs of discomfort or surgical complications.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: CCK-1 Receptor Signaling Pathway and Point of L-364,918 Antagonism.





Click to download full resolution via product page

Caption: Experimental Workflow for Intraperitoneal Injection of L-364,918.





Click to download full resolution via product page

Caption: Experimental Workflow for Subcutaneous Osmotic Pump Implantation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for L-364,918 (Devazepide) in Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#l-364-918-dosage-and-administration-for-rodent-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com